The compound "Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate" is a chemical entity that has garnered interest in the field of medicinal chemistry due to its structural relation to various pharmacologically active compounds. The research into compounds with benzylpiperidine and arylpiperazine moieties has been driven by the need for new therapeutic agents that can effectively modulate neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE) reuptake pathways. These pathways are critical in the treatment of neuropsychiatric and neurodegenerative disorders.
The synthesized arylpiperazine-benzylpiperidines, which share a structural motif with "Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate," have shown promising results as therapeutic agents for neuropsychiatric and neurodegenerative disorders. One of the compounds, referred to as 2d in the study, exhibited strong reuptake inhibition with IC50 values of 0.38 μM for NE and 1.18 μM for 5-HT, surpassing the standard drug venlafaxine hydrochloride in efficacy. This suggests that these compounds could be further developed and potentially used in the treatment of conditions such as depression, anxiety, and Parkinson's disease, where neurotransmitter imbalance is a key feature2.
In medicinal chemistry, the synthesis of novel compounds like the dihydropyrazolo[3,4-b][1,4]diazepines, which are structurally related to "Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate," provides valuable insights into the relationship between chemical structure and biological activity. The reaction of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with substituted diarylidenketones has led to the creation of these new compounds, with their structures confirmed by various spectroscopic methods and X-ray crystallography. Such research contributes to the discovery of new lead compounds and the optimization of existing drug candidates1.
Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate can be classified as follows:
The synthesis of Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves several key steps:
For example, one method described in the literature involves the use of sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid suspended in toluene, highlighting the importance of solvent choice and reaction conditions in achieving optimal yields .
The molecular structure of Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate features:
The structural integrity and arrangement can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic applications .
The mechanism of action for Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate primarily involves its interaction with neurotransmitter receptors:
Studies have demonstrated that derivatives of this compound exhibit significant analgesic activity when tested in vivo, suggesting a robust interaction with pain pathways .
Characterization techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to confirm purity and identity .
Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific applications:
The systematic IUPAC name for this compound is benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, which precisely defines its core structure: a piperidine ring bearing a 4-chlorophenyl group and a hydroxyl group at the 4-position, with a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom. Alternative nomenclature reflects its role as a protected piperidine derivative, sometimes termed N-CBZ-4-(4-chlorophenyl)-4-hydroxypiperidine .
Table 1: Nomenclature and Identifiers
Classification | Identifier | |
---|---|---|
IUPAC Name | Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
CAS Registry Number | Not assigned in retrieved sources | |
Molecular Formula | C~19~H~20~ClNO~3~ | |
Common Synonyms | N-CBZ-4-(4-chlorophenyl)-4-hydroxypiperidine; 1-Benzyloxycarbonyl-4-(4-chlorophenyl)-4-hydroxypiperidine |
The molecular formula (C~19~H~20~ClNO~3~) indicates a molecular weight of approximately 345.82 g/mol. Unlike simpler piperidine derivatives (e.g., ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, CAS 23482-33-9), this benzyl variant incorporates the benzyloxycarbonyl group, enhancing its utility in multi-step syntheses [3] .
The compound’s architecture comprises three strategically positioned functional groups that govern its reactivity and interactions:
Table 2: Key Bond Characteristics
Bond/Group | Structural Feature |
---|---|
N-C(O)OCH₂C₆H₅ | Planar carbamate bond (sp² hybridization) |
C4-OH | Tetrahedral geometry (sp³ hybridization) |
C4-C₆H₄Cl | Axial or equatorial orientation (ring flip) |
C-Cl (aryl) | Polar covalent bond (bond length ~1.74 Å) |
Stereochemically, the C-4 carbon is a stereocenter, typically yielding racemic mixtures unless chiral synthesis or resolution is employed. Derivatives like (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate demonstrate how stereospecific versions are achievable via chiral catalysis or enantioselective reduction [4].
This molecule’s design integrates features that address key challenges in CNS drug development:
Bioisosteric Properties and Scaffold Modulation
The 4-(4-chlorophenyl)-4-hydroxypiperidine motif acts as a conformational constraint that mimics flexible amine chains in neurotransmitter analogs. For example, it serves as a precursor to haloperidol intermediates, where the chlorophenyl group enhances dopamine receptor affinity [5]. The Cbz group further allows iterative derivatization—aminolysis or reduction can convert it to ureas or amines, enabling library synthesis for structure-activity relationship (SAR) studies [4] .
Role in Neurological Therapeutics
Patent literature identifies structurally analogous piperidines as muscarinic M4 receptor antagonists (e.g., WO2017079641A1), which show promise for Parkinson’s disease and schizophrenia. The chlorophenyl segment contributes to blood-brain barrier penetration, while the hydroxyl group reduces metabolic susceptibility compared to ketone precursors [2] [8]. Modifications at C-4 significantly alter target engagement:
Synthetic Versatility
The Cbz group’s robustness under diverse conditions (e.g., Grignard reactions) facilitates multi-step routes. As demonstrated for (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate, lithium perchlorate-catalyzed epoxide opening or reductive amination can introduce additional functional groups [4]. This adaptability supports rapid generation of analogs targeting:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: